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Compound of Interest

Compound Name: DM51 impurity 1-d9

Cat. No.: B12409897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of DM51
impurity 1-d9, a deuterated analog of a known impurity of the maytansinoid DM51. This
document is intended for professionals in the fields of pharmaceutical sciences, analytical
chemistry, and drug development.

Chemical Structure and Properties

DM51 impurity 1 is a known process-related impurity in the synthesis of maytansinoid
derivatives. The deuterated version, DM51 impurity 1-d9, serves as an internal standard for its
guantification in analytical methods such as liquid chromatography-mass spectrometry (LC-
MS).

Molecular and Structural Formula

The molecular formula of DM51 impurity 1 is C38H54CIN3010S, with a molecular weight of
780.37 g/mol .[1][2][3] The deuterated form, DM51 impurity 1-d9, has a molecular formula of
C38H45D9CIN3010S and a molecular weight of approximately 789.43 g/mol .[3]

The systematic IUPAC name for the non-deuterated impurity is
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-
tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.119,14.03,5]hexacosa-
10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate.[2]
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Based on common synthetic labeling strategies for introducing a d9 isotope label, it is
presumed that the nine deuterium atoms are located on the tert-butyl group of a precursor
molecule used in the synthesis. This assumption is based on the commercial availability of
deuterated reagents used for introducing such moieties. The proposed structure of DM51
impurity 1-d9 is depicted in Figure 1.

l=.Proposed structure of DM51 impurity 1-d9 Figure 1. Proposed chemical structure of DM51
impurity 1-d9. The nine deuterium atoms are highlighted in blue on the N-acyl side chain.

Physicochemical Data

A summary of the key physicochemical properties for both the non-deuterated and deuterated
impurity is provided in Table 1.

Property DM51 Impurity 1 DM51 Impurity 1-d9
Molecular Formula C38H54CIN3010S C38H45D9CIN3010S
Molecular Weight 780.37 g/mol 789.43 g/mol

[(1S,2R,3S,5S,6S,16E,18E,20
R,21S)-11-chloro-21-hydroxy-
12,20-dimethoxy-2,5,9,16-
tetramethyl-8,23-dioxo-4,24-
dioxa-9,22-

IUPAC Name diazatetracyclo[19.3.1.11°,14.03,  Not available
S]hexacosa-
10,12,14(26),16,18-pentaen-6-
yl] (2R)-2-[methyl(6-
sulfanylhexanoyl)amino]propa

noate

Experimental Protocols for Characterization

While specific experimental data for DM51 impurity 1-d9 are not publicly available, this section
outlines the standard methodologies that would be employed for its structural confirmation and
purity assessment, based on established practices for maytansinoid and isotopically labeled
compounds.
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Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental
composition and identifying the presence of the deuterium label.

e Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an
electrospray ionization (ESI) source.

o Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or
methanol, at a concentration of approximately 1 pg/mL.

o Data Acquisition: Mass spectra are acquired in positive ion mode. The full scan range would
be set to encompass the expected m/z of the protonated molecule [M+H]*.

o Expected Results: The measured mass of the [M+H]* ion for DM51 impurity 1-d9 should be
within 5 ppm of the calculated theoretical mass (approximately 790.48 m/z). The isotopic
pattern will also be distinct from the non-deuterated analog, showing a shift corresponding to
the nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the exact location of the deuterium atoms.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

o Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d
(CDCls) or methanol-d4 (CD3OD).

o Experiments:

o 'H NMR: The proton spectrum will show the absence of signals corresponding to the
protons on the deuterated moiety.

o 183C NMR: The carbon spectrum will show the signals for the carbons attached to
deuterium as multiplets with significantly lower intensity due to C-D coupling and longer
relaxation times.
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o 2H NMR (Deuterium NMR): A deuterium spectrum will show a signal at the chemical shift
corresponding to the position of the deuterium atoms.

Logical Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for the use of a deuterated impurity
standard in the analysis of an Active Pharmaceutical Ingredient (API).
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Caption: Workflow for API analysis using a deuterated impurity standard.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways that
are directly modulated by DM51 impurity 1 or its deuterated analog. As a structural analog of
maytansinoids, it is plausible that at sufficient concentrations, it could interact with tubulin,
similar to the parent API. However, without experimental data, this remains speculative. The
primary relevance of this compound is in an analytical chemistry context rather than a
pharmacological one.
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The diagram below illustrates the general mechanism of action for maytansinoids, the class of
compounds to which DM51 belongs.
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Caption: General signaling pathway for maytansinoid compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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